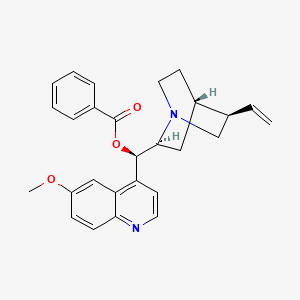

O-Benzoylquinine

Description

Structure

3D Structure

Properties

IUPAC Name |

[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O3/c1-3-18-17-29-14-12-20(18)15-25(29)26(32-27(30)19-7-5-4-6-8-19)22-11-13-28-24-10-9-21(31-2)16-23(22)24/h3-11,13,16,18,20,25-26H,1,12,14-15,17H2,2H3/t18-,20-,25-,26+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXLNYIYPISSFF-KBCVXPAYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317444 | |

| Record name | Benzoylquinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69758-70-9 | |

| Record name | Benzoylquinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69758-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinine benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069758709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoylquinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUININE BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7NJZ2VIKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Functionalization of O Benzoylquinine

Established Synthetic Pathways for O-Benzoylquinine

The primary and most established method for synthesizing this compound is the direct esterification of quinine (B1679958). This reaction involves the acylation of the secondary hydroxyl group at the C9 position of the quinine molecule.

The synthesis is typically achieved by reacting quinine with a benzoylating agent, such as benzoyl chloride, in the presence of a base. The base serves to deprotonate the C9-hydroxyl group, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct formed during the reaction. Common bases used for this purpose include tertiary amines like triethylamine (B128534) or pyridine. The reaction is generally carried out in an aprotic solvent, such as dichloromethane (B109758) or toluene (B28343), at controlled temperatures to minimize side reactions. The choice of solvent and base can influence reaction time and yield.

| Reactant 1 | Reactant 2 | Common Base | Typical Solvent | Key Transformation |

|---|---|---|---|---|

| Quinine | Benzoyl Chloride | Triethylamine or Pyridine | Dichloromethane (DCM) or Toluene | Esterification of C9-OH group |

The modification of the C9-hydroxyl group is a common strategy in the development of Cinchona alkaloid catalysts, and the benzoylation to form this compound is a foundational example of this approach. princeton.edu This straightforward synthesis makes this compound readily accessible for its applications in catalysis.

Design and Chemical Modification of this compound Analogues

Modifications of the Benzoyl Group: The electronic nature of the catalyst can be adjusted by introducing electron-donating or electron-withdrawing substituents onto the phenyl ring of the benzoyl group. For instance, attaching a 4-iodo substituent to the benzoyl group creates 4-iodobenzoylquinine. researchgate.net This modification can influence the catalyst's interaction with substrates.

Modifications of the Quinoline (B57606) Ring: A key modification site is the C6' methoxy (B1213986) group on the quinoline ring. Replacing this group with a hydroxyl group leads to the "cupreine" version of the alkaloid. Consequently, O-benzoylcupreine (BzCPN) is an important analogue of this compound (BzQN). researchgate.net The free hydroxyl group in these cupreine-based analogues can introduce additional hydrogen-bonding interactions, altering the catalytic mechanism and selectivity. researchgate.net

Modifications at Other Sites: The vinyl group at the C3 position and the quinuclidine (B89598) nitrogen are also targets for modification, although these are more commonly exploited for immobilization rather than for creating soluble analogues. researchgate.netresearchgate.net

The development of these analogues is a rational approach to catalyst optimization, where structural changes are directly correlated with performance in asymmetric reactions. acs.org

| Analogue Name | Parent Compound | Site of Modification | Structural Change | Purpose of Modification |

|---|---|---|---|---|

| O-Benzoylcupreine (BzCPN) | This compound | C6' of Quinoline Ring | Methoxy group (-OCH3) replaced with Hydroxyl group (-OH) | Introduce hydrogen-bonding capability researchgate.net |

| 4-Iodobenzoylquinine | This compound | Benzoyl Group | Addition of an iodine atom at the para-position | Alter electronic properties and enable further reactions (e.g., polymerization) researchgate.net |

| O-Acetylquinine | This compound | C9 Acyl Group | Benzoyl group replaced with a smaller Acetyl group | Modify steric bulk around the catalytic site psu.edu |

Development of Heterogeneous and Immobilized this compound Catalysts

While homogeneous catalysts like this compound are highly effective, their separation from the reaction mixture can be challenging and costly. To overcome this, significant research has focused on developing heterogeneous catalysts by immobilizing this compound or its derivatives onto solid supports. unipi.it This strategy combines the high selectivity of the molecular catalyst with the practical advantages of heterogeneous systems, such as easy recovery, reusability, and suitability for continuous flow processes. scielo.org.comdpi.com

A prevalent method for immobilizing this compound involves covalently linking it to a polymer backbone. mdpi.com A successful approach utilizes the C3-vinyl group of the quinine scaffold. researchgate.net Through a platinum-catalyzed hydrosilylation reaction, the vinyl group can react with Si-H functionalities on a polymer like poly(methylhydrosiloxane). researchgate.net This creates a stable silicon-carbon bond, effectively grafting the chiral catalyst onto the polysiloxane support. This method has been used to prepare crosslinked, gel-type chiral polysiloxanes containing this compound (BzQN) and its analogue O-benzoylcupreine (BzCPN). researchgate.net

Another strategy involves functionalizing the alkaloid with a terminal alkyne, which can then be attached to an azide-functionalized support, such as polystyrene resin, via a "click" reaction (copper-catalyzed azide-alkyne cycloaddition). unipi.it

The choice of support material is critical and can range from organic polymers like polystyrene to inorganic materials like silica (B1680970) or magnetic nanoparticles. unipi.itscielo.org.co The nature of the support and the linking strategy can influence the catalyst's stability, activity, and accessibility to substrates. mdpi.comthermofisher.com

| Immobilization Strategy | Reactive Site on Catalyst | Support Material Example | Linking Chemistry | Advantage |

|---|---|---|---|---|

| Covalent Grafting | C3-Vinyl Group | Poly(methylhydrosiloxane) | Hydrosilylation | Creates stable, crosslinked polymer catalysts researchgate.net |

| Click Chemistry | Functionalized Moiety (e.g., terminal alkyne) | Azidomethylpolystyrene | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency and modularity unipi.it |

| Covalent Bonding | Surface functional groups (e.g., amines) | Epoxy-activated resins | Reaction with epoxy groups | Forms stable secondary amine bonds mdpi.com |

| Adsorption/Ion Exchange | Quinuclidine Nitrogen | Acidic Resins | Electrostatic Interaction | Simpler preparation, no chemical modification of catalyst needed mdpi.com |

The development of these heterogeneous systems is a key step toward the industrial application of this compound-based catalysts, enabling more sustainable and economically viable chemical processes. scielo.org.co

Catalytic Mechanisms and Stereochemical Control in O Benzoylquinine Systems

General Mechanistic Frameworks for O-Benzoylquinine Catalysis

This compound functions primarily as an organocatalyst, leveraging its chiral structure to facilitate and direct chemical transformations. The general catalytic cycle often involves the activation of one or both reacting partners, leading to the formation of a chiral intermediate or transition state that dictates the stereochemical outcome of the reaction. Its bifunctional nature, possessing both nucleophilic and basic sites, allows it to engage in complex catalytic pathways. psu.edunih.gov

Nucleophilic Activation Modes via this compound

The quinuclidine (B89598) nitrogen atom within this compound is a key nucleophilic center. This nitrogen can directly attack electrophilic centers, initiating catalytic cycles. For instance, in acyl transfer reactions, OBQ can be acylated, forming a reactive acyl-ammonium intermediate. This activated species can then transfer the acyl group to a nucleophile, such as an alcohol or amine, with high stereoselectivity. psu.edu Furthermore, OBQ can activate nucleophiles by deprotonation, generating more reactive species that can then participate in subsequent reactions. psu.edu This nucleophilic activation is fundamental to its role in reactions like kinetic resolutions and asymmetric acylations. psu.edu

Formation and Reactivity of Ketene-Derived Zwitterionic Enolates

A prominent mechanistic pathway involving this compound centers on the formation and reactivity of ketene-derived zwitterionic enolates. OBQ can react with in situ generated ketenes through nucleophilic addition to the ketene's central carbon atom. This interaction leads to the formation of a chiral ammonium (B1175870) enolate, a zwitterionic intermediate. mdpi.comnih.govnih.gov These zwitterionic enolates are highly reactive and can readily undergo cycloaddition reactions with various electrophiles, such as imines or quinone derivatives, to form cyclic products like β-lactams or Diels-Alder adducts. nih.govmdpi.comnih.govnih.govnih.govresearchgate.net The stereochemistry of these cycloadditions is dictated by the chiral environment provided by the OBQ catalyst during the formation of the enolate and the subsequent reaction with the electrophile. nih.gov

Enantioinduction and Diastereocontrol Mechanisms

The remarkable ability of this compound to induce high levels of enantioselectivity and diastereoselectivity is a cornerstone of its utility in asymmetric synthesis. This control is achieved through specific interactions within the transition state of the catalyzed reaction.

Elucidation of Chiral Transition State Structures in this compound Catalyzed Reactions

Understanding the precise arrangement of atoms in the transition state is crucial for explaining the stereochemical control exerted by OBQ. Computational studies and detailed mechanistic investigations have provided insights into these chiral transition states. For example, in the [2+2] cycloaddition of ketenes and imines, the formation of a zwitterionic enolate intermediate, derived from the reaction of OBQ with the ketene (B1206846), is followed by the attack of the imine. The transition state for this C-C bond formation is organized by the chiral OBQ, directing the approach of the imine to a specific face of the enolate. nih.govnih.gov The relative energies of different possible transition states, influenced by non-covalent interactions and the catalyst's structure, determine the preferred pathway and thus the stereochemical outcome. nih.govnih.gov

Stereochemical Influence of this compound's Quinuclidine and Quinoline (B57606) Moieties

The stereochemical induction by this compound is intrinsically linked to its molecular architecture, specifically the chiral quinuclidine and quinoline moieties. The quinuclidine core, with its tertiary amine nitrogen, acts as the primary site for nucleophilic activation and enolate formation. psu.edu The spatial arrangement of the substituents around the quinuclidine ring, particularly the orientation of the C-9 benzoate (B1203000) group and the stereochemistry at the C-8 position, creates a chiral pocket. This pocket dictates the orientation of the reacting substrates in the transition state. The quinoline moiety, with its aromatic system, can also participate in π-π interactions with substrates, further influencing the transition state geometry and enhancing enantioselectivity. psu.edu The specific stereochemistry of the parent quinine (B1679958) alkaloid, including the configuration at C-9, is critical for the observed enantioselectivity.

Role of Hydrogen Bonding in this compound Catalytic Cycles

Hydrogen bonding plays a significant, often synergistic, role in the catalytic cycles mediated by this compound. While the primary activation often involves the nucleophilic quinuclidine nitrogen, hydrogen bonding can further stabilize intermediates or transition states, or activate substrates. ontosight.ainih.govnih.govwikipedia.orgmdpi.com For instance, the hydroxyl group of the parent quinine (before benzoylation) or potentially other hydrogen bond donors present in the reaction system can interact with substrates or intermediates. nih.govnih.gov In some catalytic systems, hydrogen bonding interactions involving OBQ or related cinchona alkaloids can activate electrophiles or stabilize anionic intermediates, thereby accelerating the reaction and enhancing stereocontrol. wikipedia.orgmdpi.com For example, in reactions where OBQ is used in conjunction with other catalysts, hydrogen bonding can contribute to bifunctional activation strategies. wikipedia.org

Applications of this compound in Asymmetric Organic Synthesis

This compound (BQ), a derivative of the cinchona alkaloid quinine, has emerged as a significant chiral organocatalyst in asymmetric organic synthesis. Its unique structural features enable it to effectively catalyze various cycloaddition reactions, leading to the formation of enantiomerically enriched products, particularly β-lactams and complex heterocyclic systems. The catalyst's nucleophilic character and inherent chirality are key to its efficacy in controlling stereochemistry. organic-chemistry.orgpitt.edunih.govnih.govpsu.eduillinois.edunih.govresearchgate.netresearchgate.net

Applications of O Benzoylquinine in Asymmetric Organic Synthesis

Asymmetric α-Functionalization Reactions Mediated by O-Benzoylquinine

This compound has been instrumental in developing catalytic systems for the enantioselective introduction of functional groups at the α-position of carbonyl compounds. These reactions typically proceed via chiral enolates or related intermediates, where the catalyst dictates the stereochemical outcome.

Enantioselective α-Fluorination of Acyl Chlorides

One of the most prominent applications of this compound is in the enantioselective α-fluorination of acyl chlorides. This transformation, pioneered by Lectka and coworkers, utilizes a dual activation strategy involving this compound as the chiral nucleophilic catalyst, a transition metal Lewis acid cocatalyst (e.g., Pd(PPh₃)₂Cl₂), and a base (e.g., Hünig's base) researchgate.netmdpi.comnih.govnih.gov. The reaction proceeds through the formation of a chiral ketene (B1206846) enolate intermediate, which then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSi) researchgate.netmdpi.comnih.gov.

The methodology allows for the synthesis of a wide array of α-fluorinated carboxylic acid derivatives, including acids, amides, and esters, with excellent yields and high enantioselectivities, often exceeding 95% ee researchgate.netmdpi.comnih.gov. The selection of either this compound or its pseudoenantiomer, O-Benzoylquinidine, allows for access to both enantiomers of the fluorinated products researchgate.netmdpi.com. While aromatic and heteroaromatic acyl chlorides react efficiently, aliphatic acyl chlorides may require additional activation, such as the addition of an alkali metal Lewis acid, to achieve satisfactory yields nih.gov.

Table 1: Examples of Enantioselective α-Fluorination of Acyl Chlorides Catalyzed by this compound Systems

| Acyl Chloride Substrate | Fluorinating Agent | Catalyst System | Product Type | Typical Yield (%) | Typical ee (%) | Citation(s) |

| Aromatic acyl chlorides | NFSi | BQ, Pd(PPh₃)₂Cl₂, Hünig's base | α-Fluoro carboxylic acids/amides/esters | 58–90 | 95–99 | researchgate.netmdpi.comnih.gov |

| Heteroaromatic acyl chlorides | NFSi | BQ, Pd(PPh₃)₂Cl₂, Hünig's base | α-Fluoro carboxylic acids/amides/esters | 58–90 | 95–99 | researchgate.net |

| Aliphatic acyl chlorides | NFSi | BQ, Pd(PPh₃)₂Cl₂, Hünig's base, Li salt (optional) | α-Fluoro carboxylic acids/amides/esters | Variable | High | nih.gov |

This compound in Asymmetric α-Allylic Alkylation Reactions

This compound and its derivatives have also been employed in asymmetric α-allylic alkylation reactions, particularly in conjunction with transition metal catalysis. In a dual activation strategy, this compound can participate in the catalytic cycle, often in combination with palladium complexes, to promote the enantioselective allylation of aldehydes researchgate.net. This approach allows for the formation of chiral α-allylated aldehydes with good control over stereochemistry. The effectiveness of cinchona alkaloid derivatives in catalyzing such transformations highlights their versatility in mediating C-C bond formation with high enantioselectivity researchgate.netbuchler-gmbh.com.

Table 2: Examples of Asymmetric α-Allylic Alkylation Reactions Utilizing this compound Derivatives

| Substrate Type | Allylic Source | Catalyst System | Product Type | Typical Yield (%) | Typical ee (%) | Citation(s) |

| Aldehydes | Allylic alcohols | BQ/BQd, Pd catalyst, base | α-Allylated aldehydes | Good | High | researchgate.net |

| Glycine Schiff bases | Allylic acetates | Cinchona alkaloid PTCs (general class) | Unnatural α-amino acid derivatives | Excellent | Excellent | buchler-gmbh.com |

Other Enantioselective Transformations Utilizing this compound

Beyond α-functionalization, this compound has been explored in other enantioselective synthetic methodologies, including kinetic resolution, desymmetrization, and conjugate addition reactions.

Kinetic Resolution Processes

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, leading to the enrichment of the unreacted enantiomer or the formation of a chiral product from one enantiomer. This compound has been investigated as a catalyst for the kinetic resolution of alcohols. For instance, in the kinetic resolution of sec-phenylethanol, this compound demonstrated minimal selectivity, with a selectivity factor (s) of approximately 1.7 psu.edu. While this indicates limited efficacy for this specific substrate, it demonstrates the exploration of BQ in this reaction class.

Table 3: Kinetic Resolution of Alcohols with this compound

| Racemic Substrate | Reaction Type | Catalyst | Selectivity Factor (s) | Citation(s) |

| sec-Phenylethanol | Kinetic resolution | BQ | ~1.7 | psu.edu |

Desymmetrization of Prochiral Substrates

Desymmetrization involves the conversion of a prochiral molecule into a chiral product, often by selectively functionalizing one of a pair of equivalent groups. Cinchona alkaloid derivatives, including this compound, have been employed as organocatalysts in desymmetrization reactions. For example, the mediated opening of meso-anhydrides with benzyl (B1604629) alcohol using cinchona alkaloid catalysts can yield optically active hemiesters with high enantioselectivities, up to 99% ee core.ac.uk. This compound, as a derivative of these alkaloids, is expected to participate in similar desymmetrization strategies, leveraging its chiral framework to induce asymmetry nih.govbuchler-gmbh.com.

Table 4: Desymmetrization Reactions Catalyzed by Cinchona Alkaloid Derivatives

| Prochiral Substrate | Reagent/Nucleophile | Catalyst Class | Product Type | Typical ee (%) | Citation(s) |

| Meso-anhydrides | Benzyl alcohol | Cinchona alkaloid derivatives | Optically active hemiesters | Up to 99 | core.ac.uk |

This compound in Enantioselective Conjugate Addition Reactions

Enantioselective conjugate addition reactions, such as the Michael addition, are fundamental C-C bond-forming transformations. While this compound has been tested in certain conjugate addition reactions, its catalytic activity and selectivity have been found to be limited in some cases. For instance, in an oxy-Michael addition of γ/δ-hydroxy-α,β-enones, this compound was evaluated as a catalyst but yielded poor results, with less than 5% yield and low enantioselectivity, especially when compared to more effective thiourea-based catalysts nih.gov. This highlights that while BQ is a versatile catalyst, its applicability can be substrate- and reaction-dependent.

Table 5: Conjugate Addition Reactions Investigated with this compound

| Substrate Type | Nucleophile | Reaction Type | Catalyst | Typical Yield (%) | Typical ee (%) | Citation(s) |

| γ/δ-Hydroxy-α,β-enones | Not specified | Oxy-Michael Addition | BQ | <5 | Low | nih.gov |

Compound List:

this compound (BQ)

O-Benzoylquinidine (BQd)

N-fluorobenzenesulfonimide (NFSi)

Hünig's base (Diisopropylethylamine)

Palladium(II) dichloride bis(triphenylphosphine) ([Pd(PPh₃)₂Cl₂])

Synergistic and Cooperative Catalysis Involving O Benzoylquinine

Dual Activation Strategies with O-Benzoylquinine and Lewis Acid Cocatalysts

The synergy between organocatalysts and Lewis acids represents a powerful approach in asymmetric synthesis, enabling the simultaneous activation of both nucleophilic and electrophilic substrates. This compound, acting as a Lewis basic or nucleophilic component, frequently collaborates with Lewis acidic metal salts or complexes to orchestrate complex catalytic cycles.

Simultaneous Activation of Electrophilic and Nucleophilic Substrates

In dual activation strategies, this compound typically functions as a nucleophilic catalyst or a Brønsted base. It can activate nucleophilic substrates, for instance, by generating reactive enolates or zwitterionic intermediates from acyl chlorides or similar precursors nih.govacs.orgnih.gov. Concurrently, a Lewis acid cocatalyst coordinates with and activates electrophilic substrates, such as imines or carbonyl compounds, thereby increasing their susceptibility to nucleophilic attack nih.govmdpi.comresearchgate.net. This cooperative activation brings the reaction partners into close proximity and in a favorable orientation within the catalytic environment, facilitating the desired transformation. A prominent example is the synthesis of β-lactams, where this compound mediates the formation of ketene-derived enolates, while a Lewis acid (e.g., Indium triflate) activates the imine electrophile mdpi.comresearchgate.net. This simultaneous activation of both the nucleophile (ketene enolate) and the electrophile (imine) is central to the efficiency of these bifunctional systems nih.govnih.gov.

Enhancements in Reaction Yields and Rates while Maintaining Stereocontrol

For example, in the synthesis of β-lactams, the organocatalytic pathway using this compound alone can yield products with excellent enantiomeric excess (>95%) but modest yields (40-65%) mdpi.com. The incorporation of a Lewis acid, such as Indium triflate (In(OTf)₃), as a cocatalyst in combination with this compound leads to improved yields while maintaining high enantioselectivity mdpi.com.

Table 1: Comparative Performance in β-Lactam Synthesis

| Catalyst System | Substrates (General) | Yield (%) | Enantiomeric Excess (%) | Reference |

| This compound (BQ) alone | Ketene (B1206846) enolates, Imines | 40-65 | >95 | mdpi.com |

| BQ + Lewis Acid (e.g., In(OTf)₃) | Ketene enolates, Imines | Improved | High | mdpi.com |

This compound in Cooperative Organocatalytic Systems

Beyond its use with Lewis acids, this compound can also participate in cooperative organocatalytic systems where it works in concert with other purely organic catalysts. Cinchona alkaloid derivatives, including BQ, are recognized for their ability to act as bifunctional catalysts, possessing multiple functional groups that can interact with different reaction partners or activate substrates through various mechanisms, such as hydrogen bonding, Brønsted basicity, or nucleophilic catalysis researchgate.netpsu.edu. In cooperative organocatalytic networks, BQ can activate one reactant while another organocatalyst activates the second, or it can work synergistically with a catalyst that activates both substrates. This approach allows for the development of complex reaction cascades and highly selective transformations that are not accessible through single-catalyst systems researchgate.netpsu.edu. For instance, BQ can be combined with catalysts featuring hydrogen-bond-donating moieties like thioureas or squaramides to create bifunctional systems that promote reactions such as Michael additions with high yields and enantioselectivities researchgate.net.

Hybrid Catalytic Systems: this compound Combined with Transition Metal Catalysis (e.g., Palladium)

The combination of organocatalysis and transition metal catalysis, particularly with palladium, has proven to be a highly effective strategy for asymmetric synthesis mdpi.comresearchgate.net. In these hybrid systems, this compound typically serves as the chiral organocatalyst, while a transition metal complex, such as a palladium salt or complex, acts as a cocatalyst. This partnership allows for the development of "dual activation" or "synergistic catalysis" protocols where both catalytic species contribute to the activation and transformation of substrates mdpi.comresearchgate.net.

A notable application of this hybrid approach is the asymmetric α-fluorination of acid chlorides. Here, this compound generates a ketene enolate intermediate, which is then acted upon by an electrophilic fluorinating agent. The palladium catalyst plays a crucial role, potentially by activating the fluorinating agent or the enolate intermediate, thereby facilitating the enantioselective installation of the fluorine atom mdpi.comresearchgate.net. This synergistic interplay between BQ and palladium catalysis has enabled the synthesis of α-fluorocarboxylic acid derivatives with high yields and excellent enantioselectivities mdpi.comresearchgate.net.

Further advancements have explored "trifunctional" catalytic systems, incorporating a third component, such as a Lewis acidic lithium salt, alongside this compound and a transition metal catalyst. In the α-fluorination of acid chlorides, the addition of lithium salts has been shown to further enhance reaction yields, particularly for aliphatic products, by activating the fluorinating agent, while maintaining high enantioselectivity nih.gov.

Table 2: Performance in Asymmetric α-Fluorination of Acid Chlorides

| Catalyst System | Substrate (e.g., Isovaleryl Chloride) | Fluorinating Agent | Yield (%) | Enantiomeric Excess (%) | Reference |

| This compound (BQ) + Pd catalyst | Isovaleryl Chloride | NFSi | 15 | Excellent | nih.gov |

| BQ + Pd catalyst + 10 mol% LiClO₄ | Isovaleryl Chloride | NFSi | 50 | Excellent | nih.gov |

| BQ + Pd catalyst + Li salt + optimized conditions | Isovaleryl Chloride | NFSi | 73 | Excellent | nih.gov |

Compound List

this compound (BQ)

Lewis Acids (e.g., Indium triflate, Lithium salts, Lithium perchlorate)

Transition Metals (e.g., Palladium)

Acyl chlorides

Imines

Ketenes

N-fluorodibenzenesulfonamide (NFSi)

β-lactams

α-fluorocarboxylic acids

Influence of Reaction Conditions on O Benzoylquinine Catalysis

Effects of Solvent Media on Reaction Efficiency and Enantioselectivity

The choice of solvent plays a critical role in modulating the catalytic activity and enantioselectivity of O-Benzoylquinine. Solvents can influence the catalyst's conformation, solubility, and its interactions with substrates, thereby affecting the transition state of the reaction.

Research has indicated that nonpolar solvents often lead to higher enantioselectivities compared to polar solvents. This phenomenon is attributed to the ability of nonpolar media to favor intramolecular hydrogen bonding within the catalyst, which rigidifies its structure and enhances chiral induction. For instance, in the context of β-lactam synthesis via the [2+2] cycloaddition of ketenes and imines, toluene (B28343), a nonpolar solvent, afforded a higher selectivity factor (s = 12.6) than acetonitrile, a polar solvent (s = 1.3) psu.edu. Similarly, in the enantioselective reduction of imines, employing toluene as the solvent resulted in a significant increase in enantiomeric excess (ee) from 79% in dichloromethane (B109758) to 92% gla.ac.uk.

Conversely, in the oxy-Michael addition to γ/δ-hydroxy-α,β-enones, while toluene accelerated the reaction, it led to a decrease in enantioselectivity (65% ee) compared to dimethoxyethane (DME), which provided 94% ee nih.gov. This highlights that the optimal solvent can be substrate- and reaction-dependent, necessitating empirical screening for specific transformations.

Table 1: Solvent Effects on this compound Catalysis

| Reaction Type | Solvent | Yield | Enantioselectivity (ee or s) | Reference |

| Methanolysis of phenylmethylketene | Not specified | 93% | 76% ee | ntu.edu.sg |

| β-Lactam synthesis (ketene-imine cycloaddition) | Toluene | - | s = 12.6 | psu.edu |

| β-Lactam synthesis (ketene-imine cycloaddition) | Acetonitrile | - | s = 1.3 | psu.edu |

| Imine reduction | CH₂Cl₂ | - | 79% ee | gla.ac.uk |

| Imine reduction | Toluene | - | 92% ee | gla.ac.uk |

| Oxy-Michael addition to γ/δ-hydroxy-α,β-enones | Toluene | Good | 65% ee | nih.gov |

| Oxy-Michael addition to γ/δ-hydroxy-α,β-enones | DME | Good | 94% ee | nih.gov |

Temperature Effects on Stereochemical Outcome and Reaction Kinetics

Temperature is a critical factor influencing both the rate (kinetics) and the stereochemical outcome (enantioselectivity) of catalyzed reactions. Generally, increasing temperature accelerates reaction rates by providing greater kinetic energy for overcoming activation barriers. However, for enantioselective processes, higher temperatures can sometimes lead to reduced enantioselectivity if the activation energy differences between diastereomeric transition states are diminished.

In the context of imine reduction, while lower temperatures can enhance enantioselectivity, they often result in decreased yields. Room temperature has been identified as an optimal balance for achieving acceptable rates and good enantioselectivity in some cases gla.ac.uk. For other reactions, such as the bromination of α-hydroxyacrylates, lowering the temperature to -78°C alongside reduced catalyst loading did not necessarily lead to improved enantioselectivity wisconsin.edu. This suggests that the optimal temperature range is highly specific to the particular reaction mechanism and the catalyst's interaction with the substrates.

Optimization of this compound Catalyst Loading and Substrate Concentration

The amount of catalyst used (catalyst loading) and the concentration of reactants (substrate concentration) are fundamental parameters for optimizing reaction efficiency and economic viability.

Catalyst Loading: For the resolution of amines, a catalyst loading of 10 mol% was found to provide a selectivity factor of 2.8 psu.edu. In the methanolysis of phenylmethylketene, a loading of 1 mol% of this compound yielded 76% ee ntu.edu.sg. However, for the bromination of α-hydroxyacrylates, a higher catalyst loading of 20 mol% resulted in 12% ee, whereas 10 mol% gave 9% ee, indicating a complex relationship where higher loading did not always translate to better enantioselectivity in this specific instance wisconsin.edu. In C-H borylation reactions, increasing catalyst loading was observed to have a detrimental effect on the reaction umich.edu.

Substrate Concentration: While substrate concentration can influence reaction rates and potentially selectivity, its impact is often reaction-specific. For C-H borylation, the concentration had little impact on the yield, but more dilute conditions significantly improved the selectivity for a desired product over a side product umich.edu.

Table 2: Catalyst Loading and Substrate Concentration Effects

| Reaction Type | Parameter | Value/Change | Outcome (Yield/ee) | Reference |

| Bromination of α-hydroxyacrylate | Catalyst Loading | 20 mol% | 12% ee | wisconsin.edu |

| Bromination of α-hydroxyacrylate | Catalyst Loading | 10 mol% | 9% ee | wisconsin.edu |

| Amine resolution | Catalyst Loading | 10 mol% | s = 2.8 | psu.edu |

| Methanolysis of phenylmethylketene | Catalyst Loading | 1 mol% | 76% ee | ntu.edu.sg |

| C-H borylation of methane | Catalyst Loading | Increased | Detrimental effect on reaction | umich.edu |

| C-H borylation of methane | Substrate Concentration | More dilute | Improved selectivity for CH₃Bpin over CH₂Bpin₂ | umich.edu |

| Ketene (B1206846) dimerization (with polymer-supported BQ) | Catalyst Loading | 2.5 mol% | Good yield, excellent enantiopurity (up to 96% ee) | unipi.it |

Impact of Stoichiometric and Catalytic Additives (e.g., Bases, Metal Salts, Proton Scavengers)

The addition of various chemical species, such as bases, Lewis acids, or metal salts, can significantly enhance the performance of this compound catalysis. These additives can act synergistically, activating either the catalyst, the substrate, or both, leading to improved reaction rates, yields, and enantioselectivities.

Bases: The inclusion of bases like 4-Dimethylaminopyridine (DMAP) has been shown to accelerate reactions catalyzed by this compound without compromising enantioselectivity. DMAP, in particular, was identified as an optimal additive, leading to excellent enantioselectivity, good yields, and reduced reaction times in certain transformations ntu.edu.sg.

Metal Salts and Lewis Acids: The combination of this compound with Lewis acids, such as Indium(III) triflate (In(OTf)₃), has proven highly effective in synergistic catalysis. In the synthesis of β-lactams from ketene enolates and imines, the Lewis acid activates the imine, thereby increasing reaction rates and yields while suppressing the formation of unwanted by-products. This cooperative approach has yielded products with excellent enantiomeric excess, often exceeding 95% ee mdpi.comnih.gov. For example, a reaction employing this compound and In(OTf)₃ yielded a product with 99% ee and 98% diastereomeric excess (de) epdf.pub. Other metal complexes, such as trans-(Ph₃P)₂PdCl₂, have also been used in conjunction with this compound in specific catalytic systems karger.com.

Table 3: Impact of Additives on this compound Catalysis

| Reaction Type | Additive (Type) | Catalyst Loading | Yield | Enantioselectivity (ee) | Notes | Reference |

| Unspecified reaction | DMAP (Base) | Not specified | Good | Excellent | Accelerated reaction, no erosion of ee, good yield, short reaction time. | ntu.edu.sg |

| β-Lactam synthesis (ketene enolates + imines) | In(OTf)₃ (Lewis Acid) | Not specified | Improved | >95% | Activates imine, improves yield, suppresses by-products. | mdpi.comnih.gov |

| β-Lactam synthesis (ketene enolates + imines) | In(OTf)₃ (Lewis Acid) | Not specified | 59% | 99% | Also reported with 98% de. | epdf.pub |

| Unspecified reaction | trans-(Ph₃P)₂PdCl₂ (Metal) | 3 mol% | Not specified | Not specified | Used in conjunction with this compound at -78°C. | karger.com |

| Oxy-Michael addition to γ/δ-hydroxy-α,β-enones | This compound (control) | 20 mol% | <5% | Not specified | Compared to thiourea (B124793) catalyst, showed very low yield, indicating the importance of the specific catalyst or additive combination. | nih.gov |

Compound List:

this compound (BQ)

Quinidine

DMAP (4-Dimethylaminopyridine)

In(OTf)₃ (Indium(III) triflate)

trans-(Ph₃P)₂PdCl₂ (Bis(triphenylphosphine)palladium(II) dichloride)

Computational and Kinetic Investigations of O Benzoylquinine Catalysis

Density Functional Theory (DFT) Studies of O-Benzoylquinine Catalyzed Reactions

Theoretical Prediction of this compound Transition State Structures

A critical aspect of understanding catalytic mechanisms is the identification and characterization of transition states (TSs). Transition states represent the highest energy point along a reaction pathway and are essential for determining reaction rates and mechanisms ustc.edu.cnresearchgate.net. DFT calculations are instrumental in locating these elusive structures ustc.edu.cngithub.io. By optimizing structures that correspond to first-order saddle points on the potential energy surface, researchers can predict the geometry and energy of the transition state for reactions catalyzed by this compound. This involves using various computational methods and basis sets, with careful consideration given to the choice of functional and basis set to ensure accurate geometry and energy predictions researchgate.netunipi.itresearchgate.net. The identification of TS structures allows for the proposal of detailed reaction mechanisms, including the sequence of bond-breaking and bond-forming events.

Computational Analysis of Non-Covalent Interactions, including Hydrogen Bonding

Non-covalent interactions (NCIs), such as hydrogen bonding, play a significant role in stabilizing catalytic intermediates and transition states, thereby influencing reaction rates and selectivity mdpi.combeilstein-journals.orgchemrxiv.orgnih.gov. DFT methods, particularly those incorporating dispersion corrections (e.g., DFT-D3), are effective in quantifying these interactions chemrxiv.org. Studies may involve analyzing electron density distributions using methods like the Non-Covalent Interactions (NCI) index or Quantum Theory of Atoms in Molecules (QTAIM) to characterize the nature and strength of these interactions mdpi.combeilstein-journals.orgnih.gov. For this compound, understanding how it engages in hydrogen bonding or other NCIs with substrates or intermediates can reveal key aspects of its catalytic action, such as substrate pre-organization or transition state stabilization. These analyses contribute to a deeper mechanistic understanding by identifying specific interactions that lower activation barriers or direct stereochemical outcomes.

Molecular Dynamics Simulations for Dynamic Aspects of this compound Catalysis

While DFT provides a static picture of reaction pathways, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of catalytic systems ucl.ac.ukcecam.orgnih.gov. MD simulations track the movement of atoms and molecules over time, allowing researchers to explore conformational changes, diffusion, and the temporal evolution of catalytic processes at an atomistic resolution ucl.ac.ukcecam.orgrsc.org. For this compound catalysis, MD simulations could be used to:

These dynamic aspects are crucial for a comprehensive understanding of catalysis, especially in complex systems where flexibility and dynamic interactions significantly impact performance nih.govrsc.org. Reactive MD, which can simulate chemical reactions, offers an even more advanced approach ucl.ac.uk.

Reaction Progress Kinetic Analysis (RPKA) in this compound Systems

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for streamlining kinetic studies of chemical reactions mt.comwikipedia.orgprinceton.eduresearchgate.net. It allows for the determination of rate laws and mechanistic insights by monitoring the global reaction progress under synthetically relevant conditions, where multiple reactants are changing simultaneously mt.comwikipedia.org. Unlike traditional methods that often use large excesses of reactants, RPKA utilizes more realistic concentration ratios mt.comwikipedia.org.

Key features and applications of RPKA in the context of this compound catalysis include:

By applying RPKA to reactions catalyzed by this compound, researchers can gain a detailed understanding of the reaction kinetics, identify rate-determining steps, and uncover mechanistic details that might not be apparent through other kinetic techniques.

Advanced Methodologies and Future Research Directions in O Benzoylquinine Catalysis

Integration of O-Benzoylquinine Catalysis with Flow Chemistry Paradigms

The field of organocatalysis is increasingly exploring continuous flow chemistry to enhance reaction efficiency, safety, and scalability unibo.it. While direct integration of this compound specifically into flow chemistry setups is an emerging area, the general advantages of flow systems are highly relevant. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. Furthermore, it facilitates the handling of hazardous reagents and intermediates, and allows for easier scale-up compared to batch processes unibo.it. The inherent catalytic activity of this compound in various asymmetric reactions, such as the formation of β-lactams from ketenes and imines nih.govpsu.eduscribd.com, suggests significant potential for its application in continuous flow reactors. Future research could focus on immobilizing this compound derivatives onto solid supports suitable for packed-bed reactors or developing microfluidic devices that optimize catalyst-substrate contact and product separation.

Strategies for Sustainable Catalysis: Catalyst Recovery and Recyclability

A key aspect of sustainable chemical synthesis is the efficient recovery and reuse of catalysts. This compound, being an organocatalyst, presents opportunities for immobilization onto various solid supports, thereby facilitating its separation from reaction mixtures and enabling multiple catalytic cycles. Research has demonstrated that cinchona alkaloid derivatives, including those related to this compound, can be effectively immobilized onto polystyrene resins, polysiloxane-based resins, and sol-gel glasses psu.eduscribd.com. These immobilized catalysts have shown good recyclability without significant loss of activity or enantioselectivity psu.eduscispace.comresearchgate.net. For instance, polymer-bound this compound derivatives have been successfully recycled in dimerization reactions of ketenes, yielding valuable Weinreb amides with high enantiomeric purity and demonstrating effective reuse without substantial decline in performance scispace.com. Similarly, crosslinked chiral polysiloxanes incorporating cinchona alkaloid moieties have been reported to be stable and reusable for several cycles in asymmetric Michael addition reactions researchgate.net. The development of "ion-tagged" catalysts also offers a strategy for recovery through selective solvent extraction, leveraging their ionic character for separation unibo.it.

Table 1: Recyclability of Immobilized this compound Derivatives

| Catalyst Support Type | Recyclability Status | Notes | Reference |

| Polystyrene resins | Recyclable | Without significant loss of activity or enantioselectivity | psu.edu |

| Polysiloxane-based resins | Recyclable | Without significant loss of activity or enantioselectivity | psu.edu |

| Sol-gel glass | Recyclable | Mentioned as a potential support material | psu.edu |

| Crosslinked Polysiloxanes | Recyclable | Stable, reused several times without loss of catalytic activity | researchgate.net |

| Polymer-bound (IPB) organocatalysts | Effectively recycled | Without significant loss of activity and enantioselectivity in ketene (B1206846) dimerization | scispace.com |

| Ion-tagged catalysts | Recoverable via selective solvent extraction | Leverages ionic character for separation | unibo.it |

Future Prospects for Expanding the Scope of this compound-Catalyzed Transformations

This compound has a well-established role in catalyzing reactions such as the asymmetric [2+2] cycloaddition of ketenes and imines to form β-lactams, and the methanolysis of ketenes unibo.itnih.govpsu.eduntu.edu.sggla.ac.ukwisconsin.eduresearchgate.netkarger.com. These transformations have yielded products with excellent enantioselectivities, with reported ee values up to 99% in some cases nih.govpsu.edu. For example, the catalytic asymmetric synthesis of β-lactams using this compound as a catalyst has achieved up to 99% ee . In ketene methanolysis, this compound has been shown to provide up to 76% ee ntu.edu.sggla.ac.ukwisconsin.edu. Furthermore, its application in the α-chlorination of esters has demonstrated high enantioselectivities, reaching up to 99% ee .

The historical context of this compound catalysis, dating back to its use in ketene methanolysis in 1960 unibo.itgla.ac.ukwisconsin.edu, highlights its foundational role in organocatalysis. Future research directions aim to leverage this established activity to explore new reaction classes and substrates. This includes expanding its utility in the synthesis of complex molecules, such as carbapenems, where precise stereochemical control is paramount nih.gov. The development of novel catalytic systems, potentially involving synergistic effects with other catalysts or reagents, could unlock new transformations. For instance, exploring this compound in tandem reactions or cascade processes could lead to more efficient and atom-economical synthetic routes.

Table 2: this compound Catalyzed Transformations and Performance Metrics

| Reaction Type | Substrate Class | Typical Catalyst Loading | Reported Yields | Enantioselectivity (ee) | Key Application/Product Type | Reference(s) |

| [2+2] Cycloaddition | Ketenes and Imines | 10 mol% | Excellent | Up to 99% | β-Lactams | nih.govpsu.edu |

| Ketene Methanolysis | Phenylmethylketene | 1 mol% | 93% | 76% | Methyl esters | ntu.edu.sg |

| α-Chlorination of Esters | Various acyl chlorides | 10 mol% | High | Up to 99% | α-Chlorinated esters | |

| Ketene dimerization and subsequent reactions | Various acid chlorides | Not specified | Good (up to 81%) | Up to 96% | Weinreb amides | scispace.com |

Design and Synthesis of Next-Generation this compound Derivatives for Enhanced Performance

The development of next-generation this compound derivatives focuses on modifying its structure to achieve enhanced catalytic activity, selectivity, and broader applicability. Studies have indicated that specific structural features of cinchona alkaloids play a crucial role in their catalytic performance. For example, the methoxy (B1213986) group on the quinine (B1679958) scaffold is important for maintaining the chiral environment around the reactive species, and its removal can diminish catalytic efficiency psu.eduscribd.com. This suggests that targeted structural modifications can fine-tune the catalyst's properties.

Research into immobilizing cinchona alkaloid derivatives onto polymeric scaffolds, such as polysiloxanes, has led to derivatives exhibiting improved enantioselectivities. For instance, cinchona-based chiral polysiloxanes featuring a free hydroxyl group at the C6′ position of the quinoline (B57606) ring have demonstrated higher enantioselectivities, reaching up to 99% ee, along with sufficient catalytic activities in Michael addition reactions researchgate.net. Similarly, polymer-bound this compound derivatives have achieved excellent enantiomeric purity (up to 96% ee) in the dimerization of ketenes scispace.com.

Future efforts in designing new derivatives will likely involve systematic exploration of substituents at various positions of the this compound scaffold, including the quinoline ring and the quinuclidine (B89598) moiety. This could involve incorporating electron-donating or electron-withdrawing groups, altering steric bulk, or introducing bifunctional elements to create synergistic catalytic effects. The goal is to develop catalysts that offer superior performance in terms of turnover number, turnover frequency, enantioselectivity, and substrate scope, while also addressing challenges related to catalyst stability and recyclability.

Table 3: Performance Enhancement through this compound Derivative Design

| Derivative Type | Modification Strategy | Enhanced Performance Metric | Achieved Value (Example) | Reference |

| Cinchona Alkaloid Polysiloxanes | C6′-OH substitution on polysiloxane scaffold | Enantioselectivity | Up to 99% ee | researchgate.net |

| Polymer-bound (IPB) derivatives | Immobilization onto resins (e.g., azidomethyl resins) | Enantiomeric Purity | Up to 96% ee | scispace.com |

| Modified Cinchona Alkaloid Derivatives | Tuning steric and electronic properties | Catalytic Activity/Selectivity | General Improvement | psu.eduscribd.comresearchgate.net |

| Immobilized Catalysts (general) | Attachment to various solid supports (resins, glass) | Recyclability & Reusability | High | psu.eduscispace.comresearchgate.net |

Compound List

this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.